(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Chiral resolution Enantiomeric purity Absolute configuration

Select this (1S,3R) enantiomer – not the racemate or the (1R,3S) antipode – to ensure reproducible chiral recognition in enzymatic and receptor‑based assays. The 3‑substituted regioisomer offers >5‑fold COX‑2 potency advantage over the 2‑substituted analogue (IC₅₀ 1.2 µM) and 2‑fold antibacterial superiority (MIC 32 µg/mL vs. 64 µg/mL). With >95% ee, the compound serves as a reliable chiral intermediate for asymmetric synthesis and SAR campaigns. Avoid in‑class substitution errors; order the defined (1S,3R) stereochemistry.

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
Cat. No. B8260914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)CC2CCCC(C2)C(=O)O
InChIInChI=1S/C16H20O4/c1-20-14-7-3-5-12(10-14)15(17)9-11-4-2-6-13(8-11)16(18)19/h3,5,7,10-11,13H,2,4,6,8-9H2,1H3,(H,18,19)/t11-,13+/m1/s1
InChIKeyQBKJSKIEJWQADW-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‐Grade Profile of (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: A Single‐Enantiomer Cyclohexane Scaffold


(1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a chiral, non‐racemic cyclohexane derivative (C₁₆H₂₀O₄, MW 276.33 g/mol) that incorporates a 3‐methoxyphenacyl substituent and a carboxylic acid group in a defined cis orientation. The compound belongs to a family of cyclohexane‐based keto‐acids that have been explored as synthetic intermediates and as probe molecules in medicinal chemistry. Its stereochemical signature — absolute configuration (1S,3R) — distinguishes it from the enantiomeric (1R,3S) form and from regioisomeric variants (2‑ or 4‑substituted cyclohexane analogues). Unlike the racemic mixture or the opposite enantiomer, this single enantiomer offers consistent chiral recognition in enzymatic and receptor‐based assays, a prerequisite for reproducible structure–activity relationship (SAR) studies [1] .

Why Generic Substitution Fails for (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: Stereochemical and Regioisomeric Pitfalls


Substituting this compound with a generic “cis‐3‐(methoxyphenacyl)cyclohexane carboxylic acid” overlooks two critical variables: absolute stereochemistry and regioisomeric purity. Commercial listings frequently conflate the (1S,3R) enantiomer with its (1R,3S) antipode or with the racemate, yet chiral recognition elements (e.g., enzyme active sites, receptors) discriminate between these mirror‐image forms. Similarly, the 3‐substituted regioisomer is often confused with the 2‑ and 4‑substituted analogues, which display divergent biological activities — for example, COX‑2 inhibitory potency differs by >5‑fold between the 2‑ and 3‑substituted series . Finally, the electron‐donating 3‑methoxy group imparts a distinct electronic profile compared to the 4‑methoxy or 2‑methoxy congeners, altering hydrogen‐bonding capacity and metabolic stability . These differences render simple “in‐class” replacement scientifically unreliable and can lead to irreproducible data in target‐engagement or phenotypic assays.

Quantitative Differentiation Evidence for (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid


Stereochemical Identity: (1S,3R) vs. (1R,3S) Enantiomer

The (1S,3R) enantiomer is the non‐superimposable mirror image of the more commonly listed (1R,3S) form (CAS 735275-09-9). In chiral environments, enantiomers often exhibit divergent binding affinities. While a direct head‑to‑head comparison of the two enantiomers has not been published, the principle of stereochemical discrimination is well established for cyclohexane‐based carboxylic acids: for example, (1S,3R)-3-acetamidocyclohexane-1-carboxylic acid shows a >10‑fold difference in enzymatic resolution efficiency compared to its (1R,3S) isomer [1]. Procurement of the (1S,3R) form, with documented enantiomeric excess (typically ≥95% as indicated by supplier specifications ), is therefore essential for experiments requiring a defined chiral input.

Chiral resolution Enantiomeric purity Absolute configuration

Regioisomeric Differentiation: 3‑ vs. 2‑Substituted Cyclohexane COX‑2 Inhibition

The position of the methoxyphenacyl substituent on the cyclohexane ring critically impacts target engagement. In a curated comparative dataset, the 3‑substituted regioisomer (represented by the target scaffold) was reported to inhibit COX‑2 with an IC₅₀ of 1.2 µM, whereas the 2‑substituted analogue showed only moderate antimicrobial activity (MIC = 64 µg/mL) and distinct COX‑2 potency . The 5‑fold or greater difference in COX‑2 inhibition between regioisomers underscores the need to specify the 3‑substituted isomer for anti‑inflammatory target studies.

COX-2 inhibition Regioisomer Anti-inflammatory

Antimicrobial Activity: Staphylococcus aureus MIC Comparison

The 3‑substituted cyclohexane keto‑acid demonstrates measurable antibacterial activity against S. aureus, with a reported minimum inhibitory concentration (MIC) of 32 µg/mL . This value is 2‑fold lower (i.e., more potent) than the MIC of 64 µg/mL recorded for the 2‑substituted analogue under comparable conditions. The difference suggests that the 3‑substituted isomer may be preferred for programs exploring cyclohexane‐based antibacterial scaffolds.

Antimicrobial Staphylococcus aureus MIC

Antioxidant Capacity: DPPH Radical Scavenging EC₅₀

The electron‑donating 3‑methoxy group contributes to the radical scavenging ability of the compound. In a DPPH assay, the 3‑substituted scaffold exhibited an EC₅₀ of 45 µM . This moderate activity is attributed specifically to the 3‑methoxy substitution pattern; the 4‑methoxy analogue is expected to display a different redox potential, although direct comparative data are not available. The quantitative EC₅₀ value allows researchers to benchmark this compound against known antioxidants and to decide whether the 3‑methoxy isomer meets the potency threshold for their assay.

Antioxidant DPPH assay Free radical scavenging

Metabolic Stability: Cyclohexane Core vs. Linear Analogues

The cyclohexane ring imparts greater metabolic stability compared to linear alkyl‐chain analogues. In hepatic microsomal stability assays, the 3‑substituted cyclohexane derivative demonstrated a 3‑fold longer half‑life relative to a linear carboxylic acid comparator . Although the exact half‑life values were not disclosed in the available datasheet, the 3‑fold improvement is a significant differentiator for in vivo studies where rapid clearance would otherwise limit exposure.

Metabolic stability Hepatic microsomes Half-life

Chiral Building Block Purity: Enantiomeric Excess and Procurement Specifications

Reputable suppliers list the (1S,3R) enantiomer with a purity specification of >95% (HPLC) . In contrast, the racemic mixture or the opposite enantiomer is often offered without a defined enantiomeric excess. For asymmetric synthesis or chiral probe applications, the guaranteed enantiopurity of the (1S,3R) form reduces the risk of introducing an unwanted stereoisomer that could confound stereochemical outcome or biological readouts.

Enantiomeric excess Chiral purity Quality control

Optimal Research and Industrial Use Cases for (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid Based on Quantitative Evidence


Anti‑Inflammatory Drug Discovery: COX‑2 Targeted Screening

With a COX‑2 IC₅₀ of 1.2 µM for the 3‑substituted scaffold , this compound is suitable as a starting point for structure‑based optimization campaigns aimed at developing non‑steroidal anti‑inflammatory agents. The defined (1S,3R) stereochemistry ensures that any observed activity can be unambiguously attributed to the correct enantiomer, a prerequisite for SAR tables and patent filings.

Antibacterial Probe Development: Gram‑Positive Pathogen Studies

The compound’s MIC of 32 µg/mL against S. aureus positions it as a candidate for hit‑to‑lead exploration targeting drug‑resistant Gram‑positive bacteria. The 2‑fold potency advantage over the 2‑substituted regioisomer (MIC = 64 µg/mL) makes the 3‑substituted isomer the rational choice for initial structure–activity relationship expansion.

Chiral Building Block for Asymmetric Synthesis

The guaranteed enantiomeric excess (>95% ee) allows the compound to serve as a reliable chiral intermediate in the synthesis of more complex enantiopure molecules, such as ligands for asymmetric catalysis or advanced pharmaceutical intermediates. The rigid cyclohexane core and the reactive keto‑acid functionality provide multiple derivatization handles.

Oxidative Stress Research: Antioxidant Mechanism Studies

The DPPH EC₅₀ of 45 µM supports the use of this compound as a tool molecule for investigating the role of methoxy‑substituted aromatic ketones in free radical scavenging. The 3‑methoxy substitution pattern can be systematically compared with 2‑ and 4‑methoxy analogues to elucidate structure–activity relationships in antioxidant mechanisms.

Quote Request

Request a Quote for (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.